molecular formula C18H25N3OS B2444707 N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399001-69-5

N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No.: B2444707
CAS No.: 399001-69-5
M. Wt: 331.48
InChI Key: VGRNJQORFFPPOO-UHFFFAOYSA-N
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Description

N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound known for its distinctive chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a cyclohexyl group attached to a diazocine structure, making it highly versatile and reactive in nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide involves a multi-step process that includes the following steps:

  • Formation of the Diazocine Core: : This step involves the cyclization of the appropriate starting materials under acidic or basic conditions.

  • Incorporation of the Cyclohexyl Group: : The cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexylamine.

  • Oxidation and Thiolation: : The final steps involve selective oxidation and thiolation to produce the carbothioamide functional group.

Industrial Production Methods

The industrial production of this compound typically involves:

  • Bulk Synthesis: : Utilizing large-scale reactors to perform the multi-step synthesis under controlled conditions to ensure high yield and purity.

  • Purification: : Advanced purification techniques such as crystallization, chromatography, or distillation to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide undergoes various chemical reactions:

  • Oxidation: : It can be oxidized to produce different oxo-derivatives.

  • Reduction: : The compound can be reduced to form hydro derivatives.

  • Substitution: : It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Various organic halides and bases.

Major Products

  • Oxidation Products: : Different ketone and aldehyde derivatives.

  • Reduction Products: : Hydrocarbon chains with altered functional groups.

  • Substitution Products: : Derivatives with different substituents on the diazocine core.

Scientific Research Applications

  • Chemistry: : As a precursor for synthesizing more complex organic molecules.

  • Biology: : Investigated for its interaction with biological macromolecules.

  • Medicine: : Potential use as a pharmacophore in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulation of signaling pathways within cells, affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-8-oxo-4,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-3(2H)-carbothioamide

  • N-cyclohexyl-8-oxo-4,5,6,8-tetrahydroimidazo[1,2-a][1,3]diazocine-3(2H)-carbothioamide

Highlighting Uniqueness

This compound truly exemplifies the intersection of complex synthetic chemistry and practical applications, providing a fascinating subject for further research and development.

Properties

IUPAC Name

N-cyclohexyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c22-17-8-4-7-16-14-9-13(11-21(16)17)10-20(12-14)18(23)19-15-5-2-1-3-6-15/h4,7-8,13-15H,1-3,5-6,9-12H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRNJQORFFPPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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